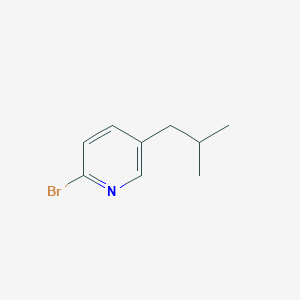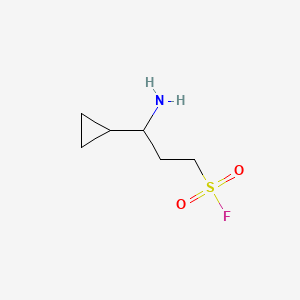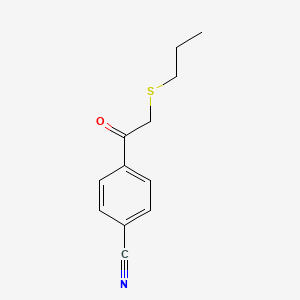
4-(2-(Propylthio)acetyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Propylthio)acetyl)benzonitrile is an organic compound with the molecular formula C12H13NOS It is a derivative of benzonitrile, featuring a propylthioacetyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Propylthio)acetyl)benzonitrile typically involves the Friedel-Crafts acylation reaction. In this process, an aromatic substrate reacts with an acid chloride (or acid anhydride) in the presence of an aluminum chloride catalyst to introduce an acyl group into the aromatic ring . The reaction conditions often include:
Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or chloroform.
Catalyst: Aluminum chloride (AlCl) is commonly used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Propylthio)acetyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine (Br) or chlorinating agents like sulfuryl chloride (SOCl) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-(2-(Propylthio)acetyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetylbenzonitrile: Lacks the propylthio group, making it less reactive in certain chemical reactions.
4-Cyanoacetophenone: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
4-(2-(Propylthio)acetyl)benzonitrile is unique due to the presence of both the propylthio and acetyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its simpler analogs .
Propriétés
Formule moléculaire |
C12H13NOS |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
4-(2-propylsulfanylacetyl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c1-2-7-15-9-12(14)11-5-3-10(8-13)4-6-11/h3-6H,2,7,9H2,1H3 |
Clé InChI |
FZWFWAAUARZNBU-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC(=O)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-6,6'-diiodo-4,4'-dimethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13648876.png)


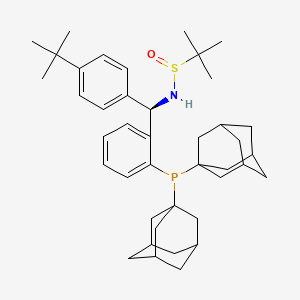

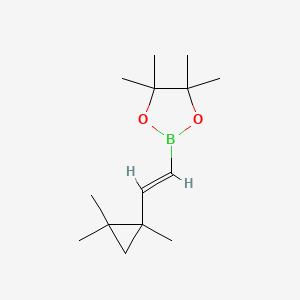

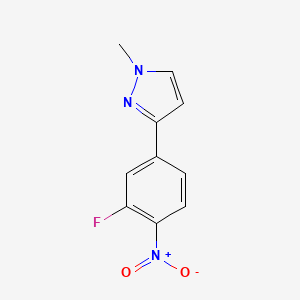
![(2Z)-6-hydroxy-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B13648932.png)
